REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][C:7]3[CH:11]=[CH:10][S:9][C:8]=3[C:2]1=2.[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[I-].[K+]>CS(C)=O>[CH2:12]([C:6]1([CH2:7][CH2:8][CH2:2][CH2:3][CH2:4][CH3:5])[C:7]2[CH:11]=[CH:10][S:9][C:8]=2[C:2]2[S:1][CH:5]=[CH:4][C:3]1=2)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3|
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Name
|
|
Quantity
|
1.63 g
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Type
|
reactant
|
Smiles
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S1C2=C(C=C1)CC1=C2SC=C1
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Name
|
|
Quantity
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3.1 g
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Type
|
reactant
|
Smiles
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C(CCCCC)Br
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
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[I-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The now dark green mixture was stirred in the dark at room temperature for 72 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The mixture was purged with argon for 10 minutes
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Duration
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10 min
|
Type
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ADDITION
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Details
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followed by the slow addition of solid potassium hydroxide (2 g)
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Type
|
ADDITION
|
Details
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The mixture was then poured into de-ionized water (150 mL)
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Type
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EXTRACTION
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Details
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the organic phase extracted with diethyl ether (4×100 mL)
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Type
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CUSTOM
|
Details
|
The organic phases were collected
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Type
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WASH
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Details
|
washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated
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Type
|
CUSTOM
|
Details
|
to give the crude product as yellow oil
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Type
|
CUSTOM
|
Details
|
Purification via flash chromatography with hexanes (monitored at 254 nm, collected at 320 nm)
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Type
|
CUSTOM
|
Details
|
drying under high vacuum for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
gave pure product as colorless oil
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)C1(C2=C(SC=C2)C=2SC=CC21)CCCCCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |